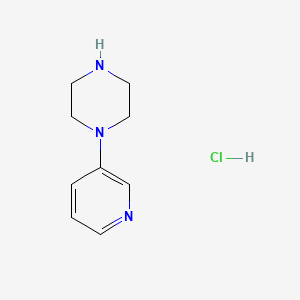

1-(Pyridin-3-yl)piperazine hydrochloride

Description

1-(Pyridin-3-yl)piperazine hydrochloride (CAS 1010133-97-7) is a piperazine derivative featuring a pyridine ring substituted at the 3-position of the piperazine core. It is primarily utilized as a laboratory chemical for scientific research, particularly in neuroscience and receptor studies . Limited data are available on its physicochemical properties, toxicity, and environmental impact, though its stability under recommended storage conditions is noted .

Properties

IUPAC Name |

1-pyridin-3-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;/h1-3,8,10H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLOFABHFDQSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598679 | |

| Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010133-97-7 | |

| Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)piperazine hydrochloride typically involves the reaction of piperazine with pyridine. The process can be summarized as follows :

- Combine piperazine and pyridine in a 1:1 molar ratio in a reaction vessel.

- Heat the reaction mixture in an appropriate solvent or reaction medium, usually at temperatures ranging from room temperature to the boiling point of the solvent.

- Maintain the temperature and stirring conditions for a specific period.

- After the reaction is complete, cool the mixture and crystallize the product by adding an acidic solution.

- Collect, wash, and dry the crystalline product to obtain pure this compound.

Chemical Reactions Analysis

1-(Pyridin-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its diverse applications:

1. Medicinal Chemistry

- Neurotransmitter Modulation : It has been shown to interact with adrenergic and serotonin receptors, which are critical in regulating mood and emotional states. Specifically, it acts as a selective antagonist of α2-adrenergic receptors, potentially leading to increased norepinephrine and dopamine levels.

- Drug Development : Researchers are exploring its potential in developing new drugs targeting various neurological disorders. For instance, derivatives of this compound have demonstrated binding affinities towards α1-, α2-adrenergic, and 5-HT1A receptors .

2. Biochemical Research

- Ligand Interaction Studies : The compound serves as a ligand in studies examining receptor interactions. Its ability to selectively bind to specific receptors aids in understanding the structure-affinity relationships crucial for drug design .

- Synthesis of Derivatives : It is utilized in synthesizing novel compounds that exhibit anti-tubercular activity against Mycobacterium tuberculosis, showcasing its versatility beyond neurological applications .

3. Pharmaceutical Industry

- Active Pharmaceutical Ingredient : 1-(Pyridin-3-yl)piperazine hydrochloride is involved in producing various pharmaceutical intermediates. Its properties make it a valuable component in formulations aimed at treating mental health conditions .

Case Study 1: Antidepressant Activity

A study evaluated the effects of this compound on neurotransmitter levels in animal models of depression. The results indicated significant increases in norepinephrine and serotonin levels, correlating with improved behavioral outcomes in tests measuring depressive symptoms. This underscores its potential as an antidepressant agent .

Case Study 2: Anti-Tubercular Activity

In another study, a series of piperazine derivatives including this compound were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Several derivatives exhibited promising anti-tubercular activity, indicating that modifications to the piperazine core can enhance therapeutic effects against resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperazine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It modulates the activity of neurotransmitters such as serotonin and norepinephrine, which play a crucial role in regulating mood and emotional states. By enhancing or inhibiting the activity of these neurotransmitters, the compound can exert antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents (e.g., mCPP, 3-nitrophenyl derivative) enhance electrophilicity and receptor binding affinity .

- Aromatic vs. Aliphatic Substituents : Pyridine and phenyl groups (e.g., mCPP) favor π-π stacking interactions, while aliphatic groups (e.g., trimethoxybenzyl in trimetazidine) improve lipid solubility .

Neurological and Receptor Interactions

- 1-(Pyridin-3-yl)piperazine HCl : Presumed utility in serotonin (5-HT) receptor studies due to structural similarity to mCPP, though direct evidence is lacking .

- mCPP : A 5-HT1B/2C receptor agonist used to study anxiety, depression, and substance abuse .

- BZP and TFMPP : Recreational psychostimulants with amphetamine-like effects, acting on 5-HT and dopamine pathways .

Antimicrobial Activity

- 4-Substituted Phenylpiperazines: Derivatives like 1-(4-chlorophenyl)-1-propylpiperazine exhibit potent activity against S. aureus and P. aeruginosa .

Cardiovascular Therapeutics

- Trimetazidine HCl : Anti-ischemic agent used to treat angina by optimizing myocardial energy metabolism .

Biological Activity

Overview

1-(Pyridin-3-yl)piperazine hydrochloride (chemical formula C₉H₁₄ClN₃) is an organic compound recognized for its significant biological activity, particularly in the field of pharmacology. Its structure consists of a piperazine ring substituted with a pyridine moiety, which contributes to its ability to interact with various biological targets, including neurotransmitter receptors. This compound has garnered attention for its potential therapeutic applications in treating mood disorders such as depression and anxiety.

Target Receptors

this compound primarily interacts with several key receptors in the central nervous system:

- α1-adrenergic receptors

- α2-adrenergic receptors

- 5-HT1A serotonin receptors

These interactions suggest that the compound may modulate neurotransmitter activity, particularly norepinephrine and serotonin, leading to its antidepressant and anxiolytic effects.

Mode of Action

The compound acts as an antagonist at α2-adrenergic receptors, inhibiting their activation. This inhibition can lead to increased release of norepinephrine and dopamine in neuronal cells, which is associated with improved mood and emotional states.

Pharmacokinetics

This compound is characterized by good solubility in water and some organic solvents, facilitating its absorption and distribution within biological systems. The compound is metabolized primarily by cytochrome P450 enzymes, resulting in various metabolites that may retain biological activity .

Cellular Effects

In vitro studies have demonstrated that this compound can significantly influence neurotransmitter release. By inhibiting α2-adrenergic receptors, it enhances the levels of norepinephrine and dopamine, which are critical for mood regulation .

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent. Lower doses effectively inhibit α2-receptors without causing notable adverse effects, while higher doses may lead to increased efficacy but also potential side effects.

Temporal Effects

The stability of this compound under laboratory conditions has been studied, showing that it remains stable when stored properly, which is crucial for maintaining its biological activity over time.

Study on Antidepressant Activity

A study conducted on animal models demonstrated the antidepressant-like effects of this compound. The results indicated a significant reduction in depressive behaviors when administered at optimal doses compared to control groups .

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Rodent | 10 mg/kg | Reduced depressive behaviors | |

| Cell culture | Varying concentrations | Increased norepinephrine release |

Binding Affinity Studies

Binding affinity assays have shown that this compound exhibits high affinity for serotonin receptors, particularly the 5-HT1A receptor. This binding is crucial for its therapeutic effects and supports its role as a potential treatment for anxiety disorders .

| Receptor Type | Ki (nM) | Comments |

|---|---|---|

| 5-HT1A | 15 | High affinity |

| α2-Adrenergic | 20 | Significant antagonist activity |

Q & A

Q. What are the key steps in synthesizing 1-(Pyridin-3-yl)piperazine hydrochloride, and how is purity ensured?

The synthesis involves condensation of pyridine-3-amine with a piperazine derivative under acidic conditions, followed by purification via recrystallization or column chromatography. Critical steps include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation .

- Purification : Centrifugation or filtration to remove byproducts, followed by recrystallization in solvents like ethanol/water mixtures .

- Characterization : Confirm identity and purity via melting point analysis, mass spectrometry (MS), and HPLC (>98% purity threshold) .

Q. What handling and storage protocols are recommended for this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .

- Safety Measures : Use nitrile gloves, chemical goggles, and lab coats. Avoid inhalation of dust; work in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate, collect via vacuum, and dispose as hazardous waste .

Q. Which analytical techniques are essential for confirming structural identity and purity?

A multi-technique approach is recommended:

- Spectroscopy : H/C NMR to verify proton/carbon environments .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in synthesizing derivatives of this compound?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Catalysis : Employ coupling agents like TBTU/HOBt for amide bond formation in peptide derivatization .

- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions during acylations .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Cross-Validation : Pair NMR with IR spectroscopy to confirm functional groups (e.g., C-Cl stretches at 600–800 cm) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or proton environments .

- Batch Analysis : Compare multiple synthesis batches to isolate batch-specific impurities .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) with HPLC monitoring .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typically) .

- Light Sensitivity : Store in amber vials if UV-Vis studies indicate photodegradation .

Q. What methodological considerations are critical when using this compound in receptor-binding assays?

- Ligand Purity : Pre-purify via preparative HPLC to eliminate trace salts interfering with assays .

- Solubility Optimization : Use DMSO stocks (<1% v/v) to avoid solvent interference in aqueous buffers .

- Control Experiments : Include unmodified piperazine analogs to differentiate target-specific binding .

Data Contradiction Analysis

Q. How can researchers mitigate hazards during large-scale synthesis?

Q. What computational tools aid in predicting the compound’s reactivity and interaction profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.